Rac-2-amino-2-(3-nitro-phenyl)-propionic acid methyl ester
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Overview
Description
Methyl 2-amino-2-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of phenylalanine, where the amino group is substituted at the second carbon, and a nitro group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-nitrophenyl)propanoate typically involves the esterification of 2-amino-2-(3-nitrophenyl)propanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-2-(3-nitrophenyl)propanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 2-amino-2-(3-aminophenyl)propanoate.
Reduction: 2-amino-2-(3-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-fluoro-2-nitrophenyl)propanoate: Similar structure but with a fluorine atom on the phenyl ring.
Methyl 2-amino-3-(3-fluoro-5-nitrophenyl)propanoate: Similar structure but with different positions of the fluorine and nitro groups.
Uniqueness
Methyl 2-amino-2-(3-nitrophenyl)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with enzymes and receptors, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 2-amino-2-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURTFORWMBPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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